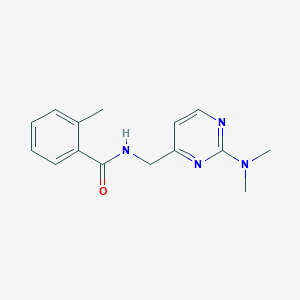

![molecular formula C16H13N3OS B2856069 3-{[(1E)-3-oxo-2,3-dihydro-1H-inden-1-ylidene]amino}-1-phenylthiourea CAS No. 481696-38-2](/img/structure/B2856069.png)

3-{[(1E)-3-oxo-2,3-dihydro-1H-inden-1-ylidene]amino}-1-phenylthiourea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-{[(1E)-3-oxo-2,3-dihydro-1H-inden-1-ylidene]amino}-1-phenylthiourea” is a complex organic molecule. It likely contains elements such as carbon, hydrogen, nitrogen, oxygen, and sulfur .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as substituted phenylthioureas can be prepared by treating arylamine with ammonium thiocyanate .Molecular Structure Analysis

The molecular structure analysis of this compound would involve understanding the arrangement of atoms and the chemical bonds that hold the atoms together. Unfortunately, specific details about the molecular structure of this compound were not found .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions take place. Phenylthiourea derivatives have been known to undergo various reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would include its melting point, solubility, optical activity, and more. Amino acids, which are structurally similar, are known to be colorless, crystalline substances with high melting points due to their ionic properties .Aplicaciones Científicas De Investigación

Synthesis of Heterocycles

Thiourea derivatives are valuable building blocks in the synthesis of heterocycles . The compound can react with various reagents to form a diverse range of heterocyclic structures, which are crucial in the development of pharmaceuticals and agrochemicals.

Organocatalysis

These derivatives have been widely employed as organocatalysts or auxiliaries in asymmetric catalysis . Their ability to facilitate various chemical reactions without the need for metals makes them particularly useful in creating enantioselective products.

Anticancer Activity

Thiourea derivatives exhibit potential bioactivities, including anticancer properties . They can be designed to interact with specific biological targets, potentially leading to the development of new anticancer drugs.

Antimicrobial and Antifungal Applications

The antimicrobial and antifungal activities of thiourea derivatives make them candidates for the development of new treatments for infections . Their mode of action often involves the inhibition of essential enzymes in the pathogens.

Anti-inflammatory and Analgesic Effects

These compounds have shown anti-inflammatory and analgesic effects , which could be harnessed in the development of new medications to treat pain and inflammation.

Agricultural Chemicals

Thiourea derivatives, due to their structure, can be modified to create compounds with insecticidal, fungicidal, and herbicidal properties, which are widely used in agriculture .

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

1-[(E)-(3-oxoinden-1-ylidene)amino]-3-phenylthiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3OS/c20-15-10-14(12-8-4-5-9-13(12)15)18-19-16(21)17-11-6-2-1-3-7-11/h1-9H,10H2,(H2,17,19,21)/b18-14+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIKMSHSHJYDBLF-NBVRZTHBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NNC(=S)NC2=CC=CC=C2)C3=CC=CC=C3C1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1/C(=N\NC(=S)NC2=CC=CC=C2)/C3=CC=CC=C3C1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{[(1E)-3-oxo-2,3-dihydro-1H-inden-1-ylidene]amino}-1-phenylthiourea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Butyl 4-(1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)benzoate](/img/structure/B2855988.png)

![2-[[(2R)-Pyrrolidin-2-yl]methyl]-1,2-thiazolidine 1,1-dioxide;hydrochloride](/img/structure/B2855990.png)

![2-(2-(4-(2-oxo-2-(3-phenylpyrrolidin-1-yl)ethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2855992.png)

![methyl 4-[1-(1-chloroisoquinolin-3-yl)-N-methylformamido]butanoate](/img/structure/B2855993.png)

![1-[(2-Methyl-5-nitrophenyl)sulfonyl]pyrrolidine](/img/structure/B2855994.png)

![5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-2-amine hydrochloride](/img/structure/B2856000.png)

![4-Chloro-2-[(dimethylamino)methyl]-6-methylbenzenol](/img/structure/B2856002.png)

![1-(5-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one](/img/structure/B2856003.png)

![N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide](/img/structure/B2856006.png)

![2-[(5,6-Dichloropyridin-3-yl)formamido]acetic acid](/img/structure/B2856009.png)